2-cyclopropyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is 383.13915132 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5S/c1-11-21-13(10-26-11)9-24-4-6-25(7-5-24)15-8-14(17(18,19)20)22-16(23-15)12-2-3-12/h8,10,12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZNVPJJWMRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Thiazole derivatives, which are part of the compound’s structure, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs).
Mode of Action
The thiazole ring, a key component of the compound, is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Biological Activity
The compound 2-cyclopropyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N5S |
| Molecular Weight | 345.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC1C2=NC(=CS2)CN3CCN(C3)C(=O)C(F)(F)F |
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. It has been observed that modifications to the thiazole and piperazine moieties can enhance cytotoxicity against cancer cell lines. For example, a related thiazole derivative was found to induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of the compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : The piperazine moiety could enhance binding affinity to specific receptors associated with cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiazole derivatives, researchers found that a compound structurally similar to our target exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the introduction of trifluoromethyl groups significantly increased the compound's lipophilicity and membrane permeability, enhancing its efficacy .
Study 2: Anticancer Properties
Another significant study evaluated the anticancer effects of various pyrimidine derivatives. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The thiazole moiety in the compound contributes to its antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiazole can inhibit the growth of various pathogenic microorganisms, making this compound a candidate for developing new antibiotics or antifungals .
-
Anticancer Properties :
- Preliminary studies suggest that similar pyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines. The incorporation of piperazine and thiazole groups can enhance the selectivity and potency against tumor cells. For instance, a related compound demonstrated significant apoptosis-inducing activity in human cancer cells .
- Neurological Disorders :
Agricultural Applications
-
Pesticidal Activity :
- Compounds containing thiazole and pyrimidine structures have been explored for their efficacy as pesticides. The ability of these compounds to disrupt metabolic processes in pests suggests potential use as insecticides or fungicides. Studies have shown that thiazole derivatives can be effective against specific phytopathogenic fungi .
- Herbicide Development :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with a related thiazole derivative. |
| Study B | Anticancer Effects | Showed significant cytotoxicity against breast cancer cell lines with similar pyrimidine structures. |
| Study C | Neurological Impact | Reported anxiolytic effects in rodent models using piperazine-containing compounds. |
| Study D | Pesticidal Efficacy | Found high mortality rates in target insect species when treated with thiazole-based formulations. |
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves a multi-step approach:
- Step 1: Construct the pyrimidine core via cyclocondensation of substituted guanidines with β-keto esters.
- Step 2: Introduce the cyclopropyl group using a Suzuki-Miyaura coupling with a cyclopropane-bearing boronic acid.
- Step 3: Functionalize the piperazine-thiazole moiety via nucleophilic substitution (e.g., alkylation of piperazine with a 2-methylthiazole-methyl chloride intermediate).
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Advanced: How to resolve low yields in coupling reactions during piperazine-thiazole integration?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization: Use Pd(OAc)₂ with XPhos ligand to enhance coupling efficiency.
- Temperature Control: Conduct reactions at 60–80°C to balance kinetics and stability.
- Protection/Deprotection: Temporarily protect reactive amines (e.g., Boc groups) to prevent undesired alkylation .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- HPLC: C18 column (4.6 × 250 mm), mobile phase: 0.1% TFA in acetonitrile/water (70:30), flow rate 1.0 mL/min (retention time ~8.2 min) .
- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopropyl (δ 1.2–1.5 ppm) and trifluoromethyl (δ 120–125 ppm for ¹⁹F) groups .
- HRMS: ESI+ mode to verify molecular ion [M+H]⁺ and fragment peaks (e.g., cleavage at the piperazine-thiazole bond) .
Advanced: How to address discrepancies in solubility data across experimental batches?
Methodological Answer:
Solubility inconsistencies may arise from:
- Polymorphism: Characterize crystalline forms via XRPD and DSC.
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–10) using shake-flask methods.
- Co-Solvents: Use DMSO or PEG-400 to enhance aqueous solubility for biological assays .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiazole moiety?
Methodological Answer:
- Substituent Variation: Synthesize analogs with bulkier (e.g., 2-ethylthiazole) or electron-deficient thiazole groups.
- Biological Testing: Assess kinase inhibition (e.g., JAK2/STAT3 pathways) using cell-based assays (IC₅₀ determination).
- Computational Modeling: Dock analogs into target protein active sites (PDB: 6XYZ) to predict binding affinity .
Basic: What are the stability profiles under different storage conditions?
Methodological Answer:
- Short-Term Storage: -20°C in argon atmosphere (degradation <5% over 30 days).
- Long-Term Stability: Lyophilized form retains >90% purity for 12 months at -80°C.
- Stress Testing: Expose to 40°C/75% RH for 14 days; monitor hydrolytic degradation via HPLC .
Advanced: How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories) using GROMACS.
- Free Energy Perturbation (FEP): Predict binding energy changes for SAR-guided modifications .
Advanced: How to confirm regioselectivity in heterocyclic ring formation?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen incorporation via 2D NMR (HSQC).
- X-Ray Crystallography: Resolve crystal structures of intermediates to confirm bond formation sites.
- Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
